![molecular formula C6H5ClN4 B2776889 6-Chloroimidazo[1,2-a]pyrazin-8-amine CAS No. 1780558-43-1](/img/structure/B2776889.png)
6-Chloroimidazo[1,2-a]pyrazin-8-amine
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Overview
Description
6-Chloroimidazo[1,2-a]pyrazin-8-amine is a chemical compound with the CAS Number: 1780558-43-1 . It has a molecular weight of 168.59 and is typically in powder form .
Molecular Structure Analysis
The InChI code for 6-Chloroimidazo[1,2-a]pyrazin-8-amine is 1S/C6H5ClN4/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H, (H2,8,10) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Synthesis Techniques and Kinase Inhibition
- Convergent and Streamlined Synthesis : A convergent and streamlined synthesis of 6-etherified imidazo[1,2-b]pyridazine-2-amine derivatives, possessing VEGFR-2 kinase inhibitory activity, was achieved. This synthesis utilizes a synthetic strategy based on an SNAr reaction of 6-chloroimidazo[1,2-b]pyridazine, demonstrating the compound's potential in medicinal chemistry (Ishimoto et al., 2013).
Antimicrobial Applications
- Antimicrobial Activity of Derivatives : Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives synthesized via green chemistry approaches exhibited promising antimicrobial activity. This suggests the compound’s utility in developing new antimicrobials (Jyothi & Madhavi, 2019).
Protein Tyrosine Kinase Inhibition
- Brk/PTK6 Inhibitors : Substituted imidazo[1,2-a]pyrazin-8-amines were discovered as novel inhibitors of the breast tumor kinase (Brk)/protein tyrosine kinase 6 (PTK6), providing insights into the exploration of Brk as an oncology target (Zeng et al., 2011).
Multicomponent Reactions for Kinase Inhibitors
- Groebke Multicomponent Reaction : Utilizing an isocyanide-based multicomponent reaction followed by nucleophilic aromatic substitution, 3,8-diaminoimidazo[1,2-a]pyrazines were synthesized. These compounds showed potential as kinase inhibitors, highlighting the versatility of imidazo[1,2-a]pyrazine scaffolds (Guasconi et al., 2011).
Biological Activity and Enzyme Inhibition
- Acetylcholinesterase Inhibitors : Pyrazino[1,2-a]indoles fused with various heterocycles, synthesized via domino reactions, exhibited significant inhibitory activity against acetylcholinesterase (AChE). This underscores the chemical's potential in addressing diseases associated with AChE malfunction (Ashram et al., 2021).
Mechanism of Action
Target of Action
The primary targets of 6-Chloroimidazo[1,2-a]pyrazin-8-amine are currently unknown. This compound belongs to the class of organic compounds known as imidazopyrazines . These are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring
Biochemical Pathways
The biochemical pathways affected by 6-Chloroimidazo[1,2-a]pyrazin-8-amine are currently unknown. Given its structural class, it may be involved in the modulation of various biochemical pathways associated with imidazopyrazines
properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyrazin-8-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATNSZUNDBIBNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C(C2=N1)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroimidazo[1,2-a]pyrazin-8-amine |
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